molecular formula C24H27N5O4S B10951599 3,6-dicyclopropyl-1-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-1-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10951599
M. Wt: 481.6 g/mol
InChI Key: OUZFBFNOFLHPHF-UHFFFAOYSA-N
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Description

3,6-Dicyclopropyl-1-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic compound belonging to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, cyclopropyl groups, and a morpholinylsulfonylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dicyclopropyl-1-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a preformed pyrazole or pyridine with appropriate substituents. For instance, the synthesis may begin with the preparation of a 1-substituted 3-methyl-1H-pyrazole, which is then subjected to cyclization with a pyridine derivative under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

3,6-Dicyclopropyl-1-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or the pyrazole core are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,6-Dicyclopropyl-1-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a biochemical probe for studying enzyme interactions and cellular pathways.

    Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,6-dicyclopropyl-1-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dicyclopropyl-1-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical properties and biological activities. The presence of cyclopropyl groups and a morpholinylsulfonylphenyl moiety enhances its stability and potential for targeted interactions with biological molecules.

Properties

Molecular Formula

C24H27N5O4S

Molecular Weight

481.6 g/mol

IUPAC Name

3,6-dicyclopropyl-1-methyl-N-(4-morpholin-4-ylsulfonylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H27N5O4S/c1-28-23-21(22(27-28)16-4-5-16)19(14-20(26-23)15-2-3-15)24(30)25-17-6-8-18(9-7-17)34(31,32)29-10-12-33-13-11-29/h6-9,14-16H,2-5,10-13H2,1H3,(H,25,30)

InChI Key

OUZFBFNOFLHPHF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C(=N1)C6CC6

Origin of Product

United States

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